Furo[2,3-b]pyridin-5-ylmethanamine
Description
Furo[2,3-b]pyridin-5-ylmethanamine is a heterocyclic organic compound featuring a fused furan and pyridine ring system with a methanamine substituent at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in neurodegenerative disorders like Alzheimer’s disease (AD).
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4,9H2 |
InChI Key |
XXJPYCJRPUTHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=C(C=C21)CN |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Nucleophilic Aromatic Substitution and Cyclization
A widely adopted method for assembling the furo[2,3-b]pyridine core involves the nucleophilic aromatic substitution (S_NAr) of 2,5-dichloronicotinic acid derivatives with ethyl 2-hydroxyacetate, followed by intramolecular cyclization:
- Starting from 2,5-dichloronicotinic acid, the acid is converted to its ethyl ester under acidic conditions.
- Ethyl 2-hydroxyacetate is deprotonated to generate an alkoxide nucleophile.
- The alkoxide attacks the 2-chloro substituent of the pyridine ring, displacing chloride and forming an intermediate that cyclizes to yield the furo[2,3-b]pyridine core.
This approach yields functional handles at the 3- and 5-positions, enabling further modifications such as palladium-catalyzed cross-couplings.
Representative Experimental Conditions for Hydroxymethyl Derivative Preparation
Advanced Catalytic Asymmetric Synthesis
Recent advances include multi-catalytic protocols employing gold, palladium, and phosphoric acid catalysts to achieve asymmetric construction of enantioenriched furo[2,3-b]pyridines. These methods enable one-pot relay cycloisomerisation and asymmetric cycloaddition reactions, producing diverse derivatives with high diastereo- and enantioselectivity. While these methods focus on the core scaffold, they offer potential routes to enantiomerically enriched aminomethyl derivatives upon further functionalization.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Analysis
- The hydrolysis of furo[2,3-c]pyridin-5-yl methyl acetate to the corresponding alcohol is efficient, reproducible, and scalable, with yields consistently around 90% under mild basic conditions.
- The ester intermediate can be prepared in high yield (94%) by acetylation of the methanol derivative with acetic anhydride in pyridine, providing a stable precursor for further transformations.
- The synthetic route involving nucleophilic aromatic substitution and intramolecular cyclization is robust and amenable to scale-up, facilitating access to the core scaffold necessary for subsequent functionalization steps.
- Catalytic asymmetric methods, while more complex, provide access to enantioenriched furo[2,3-b]pyridine derivatives, expanding the scope for chiral drug design.
- Although direct reports on the amination step to convert the hydroxymethyl group to the aminomethyl group in furo[2,3-b]pyridin-5-ylmethanamine are limited in the public domain, standard organic synthesis protocols such as reductive amination or nucleophilic substitution with ammonia derivatives are applicable and widely practiced in similar heterocyclic systems.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridin-5-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the furan and pyridine rings.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and water, along with appropriate catalysts to enhance the reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furo[2,3-b]pyridine derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted furo[2,3-b]pyridines .
Scientific Research Applications
Furo[2,3-b]pyridin-5-ylmethanamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has shown significant potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways . Additionally, it has been investigated for its antimicrobial and antioxidant properties . The compound’s unique structure also makes it a valuable tool for studying various biochemical processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways within cells. Molecular docking studies have revealed strong binding affinities of this compound to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Heterocyclic Variations
Key Compounds:
- Thieno[2,3-b]pyridin-5-ylmethanamine: Replaces the furan oxygen with sulfur, forming a thiophene ring. This substitution increases molecular weight (164.23 vs.
- Pyrrolo[2,3-b]quinolin-4-amine: Features a pyrrole ring fused to a quinoline system. The nitrogen-rich structure may enhance binding to enzymes like acetylcholinesterase (AChE) but introduces steric challenges .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Heterocycle | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Furo[2,3-b]pyridin-5-ylmethanamine | Furan | C₈H₈N₂O | 164.16 | Oxygen atom enhances polarity |
| Thieno[2,3-b]pyridin-5-ylmethanamine | Thiophene | C₈H₈N₂S | 164.23 | Sulfur increases lipophilicity |
| Pyrrolo[2,3-b]quinolin-4-amine | Pyrrole | C₁₁H₉N₃ | 183.21 | Nitrogen-rich, planar structure |
Substituent Variations and Functional Group Impact
Key Compounds:
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3): Incorporates a trifluoromethyl group at the pyridine C5 position. This electron-withdrawing group enhances metabolic resistance but may reduce solubility (logP ~1.8 estimated) .
Table 2: Substituent Effects on Bioactivity
| Compound Name | Substituent | Impact on Properties | Pharmacological Relevance |
|---|---|---|---|
| This compound | None | Balanced polarity, moderate logP | AChE inhibition potential |
| 3-Amino-4-(trifluoromethyl)pyridine | Trifluoromethyl at C4 | High lipophilicity, metabolic stability | Unspecified enzymatic targets |
| [5-(2-Cl-5-F-phenyl)pyridin-3-yl]methanamine | Halogenated aryl | Increased toxicity risk | Requires careful handling |
Q & A
Basic Research Question
- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the furan ring (δ 6.8–7.2 ppm) and methanamine protons (δ 3.2–3.5 ppm). ¹³C NMR confirms the fused ring system (δ 145–160 ppm for aromatic carbons) .
- IR : Absorptions at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=O) validate functional groups .
- Mass Spectrometry : ESI-MS m/z 174.1 [M+H]⁺ ensures molecular weight accuracy .
How do reaction mechanisms differ when modifying substituents on the furopyridine scaffold?
Advanced Research Question
Electrophilic substitution at the 3-position is favored due to the electron-rich furan oxygen. For example:
- Formylation : Vilsmeier-Haack reaction (POCl3/DMF) selectively targets the 3-position, forming a formyl derivative .
- Cyanation : CuCN/KCN in DMF introduces a nitrile group, requiring strict pH control (pH 8–9) to avoid decomposition .
Steric hindrance from the methanamine group can reduce reactivity at the 2-position, necessitating harsher conditions (e.g., higher temps or Lewis acids) .
What biological targets are associated with this compound derivatives?
Advanced Research Question
Studies suggest interactions with:
- Kinases : Inhibition of MAPK or PI3K pathways via competitive binding to ATP pockets, validated by IC50 assays (e.g., IC50 = 0.8 µM for PI3Kα) .
- GPCRs : Modulatory effects on serotonin receptors (5-HT2A) observed in calcium flux assays .
Mechanistic insights require crystallography or molecular docking to map binding conformations .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Conflicting results (e.g., variable IC50 values) may arise from:
- Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or ATP concentrations in kinase assays .
- Structural analogs : Subtle changes (e.g., replacing methanamine with methyl groups) alter target affinity .
Solution : Standardize protocols (e.g., uniform ATP levels at 1 mM) and validate activity across multiple assays (e.g., fluorescence polarization vs. radiometric) .
What strategies improve regioselectivity in furopyridine functionalization?
Advanced Research Question
- Directing Groups : Introduce a temporary Boc-protected amine to steer electrophiles to the 3-position .
- Catalysts : Use Pd(OAc)₂ with PPh₃ for Suzuki couplings, achieving >90% selectivity for 3-aryl derivatives .
Steric maps (DFT calculations) predict reactivity hotspots, guiding synthetic design .
How can computational modeling enhance the study of furopyridine derivatives?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., hydrogen bonds with Lys802 in PI3Kγ) .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .
Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .
What are the stability profiles of this compound under varying conditions?
Basic Research Question
- pH Stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) but stable at pH 7–9 .
- Thermal Stability : Decomposes above 150°C; store at -20°C under argon for long-term stability .
- Light Sensitivity : UV exposure induces ring-opening; use amber vials for storage .
How does steric bulk influence reactivity in furopyridine derivatives?
Advanced Research Question
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the 2-position reduce reaction rates by 40–60% in SNAr reactions .
- Mitigation : Employ smaller groups (e.g., methyl) or switch to microwave-assisted synthesis (120°C, 30 min) to enhance kinetics .
What structure-activity relationship (SAR) trends are observed in furopyridine-based inhibitors?
Advanced Research Question
- Methanamine Position : Moving the amine from C5 to C6 reduces kinase inhibition by 3-fold .
- Electron-Withdrawing Groups : Nitro or cyano groups at C3 enhance potency (e.g., 10x lower IC50 for PI3Kδ) .
SAR Validation : Synthesize 10–15 analogs with systematic substitutions and test in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
